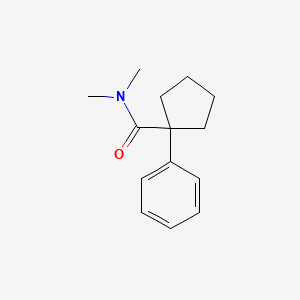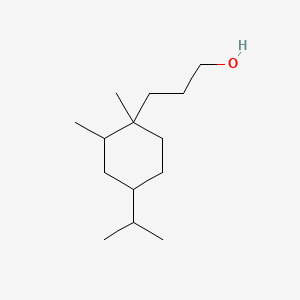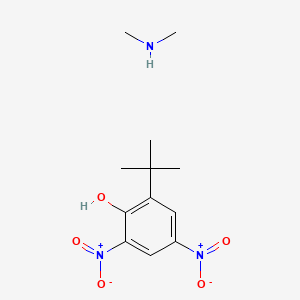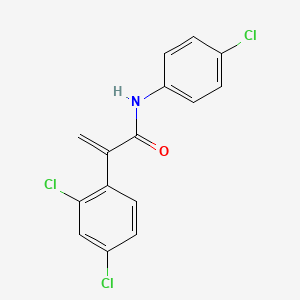
Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate is an organophosphorus compound with the molecular formula C10H21K2O5P. It is a dipotassium salt of 2-((2-ethylhexyl)oxy)ethyl phosphate, characterized by its unique structure that includes both potassium ions and an ethylhexyl group. This compound is used in various industrial and research applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate typically involves the reaction of 2-ethylhexanol with ethylene oxide to form 2-((2-ethylhexyl)oxy)ethanol. This intermediate is then reacted with phosphoric acid to produce 2-((2-ethylhexyl)oxy)ethyl phosphate. Finally, the compound is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The ethylhexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high temperature and pressure.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, phosphites, phosphines, and substituted ethylhexyl compounds.
Applications De Recherche Scientifique
Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a component in buffer solutions.
Medicine: Research is ongoing into its potential use as a drug delivery agent and in the formulation of pharmaceuticals.
Industry: It is used in the production of detergents, surfactants, and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and altering their activity. It may also interact with cell membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: This compound is similar in structure but lacks the potassium ions. It is used in solvent extraction and as a plasticizer.
Trioctylphosphine oxide: Another organophosphorus compound used in extraction processes and as a ligand in coordination chemistry.
Bis(2,4,4-trimethylpentyl)phosphinic acid: Used in similar applications but has a different alkyl group structure.
Uniqueness
Dipotassium 2-((2-ethylhexyl)oxy)ethyl phosphate is unique due to its dipotassium salt form, which imparts different solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications requiring specific ionic characteristics.
Propriétés
Numéro CAS |
85153-33-9 |
|---|---|
Formule moléculaire |
C10H21K2O5P |
Poids moléculaire |
330.44 g/mol |
Nom IUPAC |
dipotassium;2-(2-ethylhexoxy)ethyl phosphate |
InChI |
InChI=1S/C10H23O5P.2K/c1-3-5-6-10(4-2)9-14-7-8-15-16(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2 |
Clé InChI |
ZRRJVXUFAHCWLV-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)COCCOP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


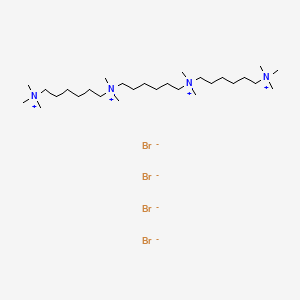
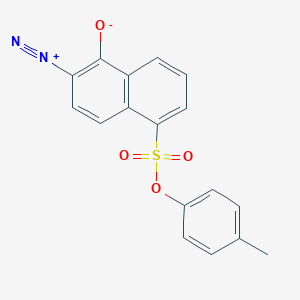
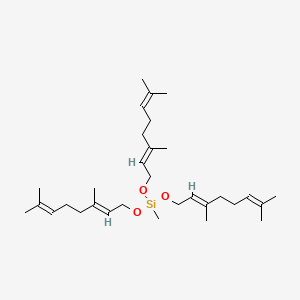
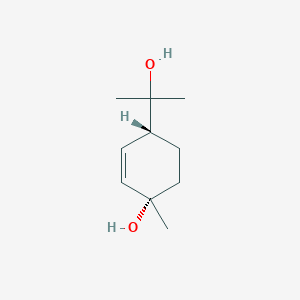

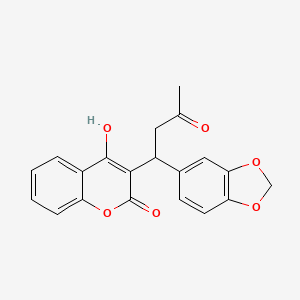
![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)
